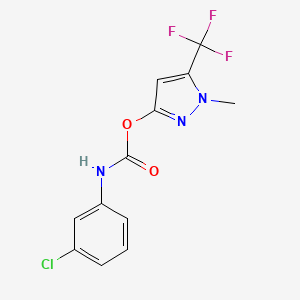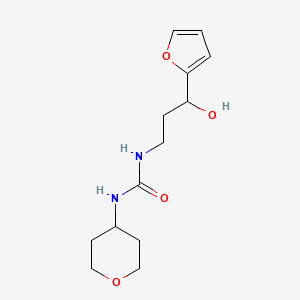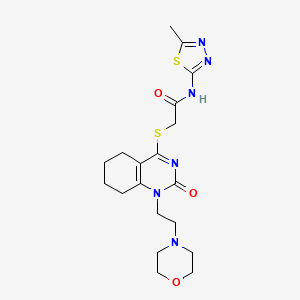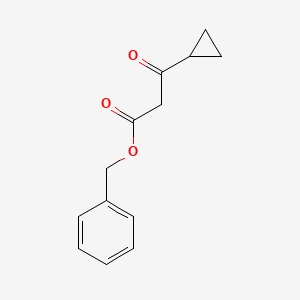
5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid is a versatile building block . It belongs to the class of compounds known as indoles, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indoles, both natural and synthetic, are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The importance of this significant ring system has led to the investigation of novel methods of synthesis . Ethyl 5-Bromo-3-formyl-1h-indole-2-carboxylate, a related compound, has been used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Molecular Structure Analysis
The InChI code for this compound is1S/C12H10BrNO3/c1-2-14-10-4-3-7 (13)5-8 (10)9 (6-15)11 (14)12 (16)17/h3-6H,2H2,1H3, (H,16,17) . This code provides a specific representation of its molecular structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 296.12 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 5-Bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid is used as a precursor in the synthesis of various indole derivatives. For instance, Pete, Parlagh, and Tőke (2003) developed new synthetic intermediates, ethyl 5-formyl-1H-indole-2-carboxylates, from similar compounds, highlighting its role in synthesizing formyl group-containing compounds (Pete, Parlagh, & Tőke, 2003).
Chemical Investigation of Natural Products
- This compound also features in the study of natural products. Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, which included compounds structurally related to this compound, showing its relevance in the study of marine natural products (Segraves & Crews, 2005).
Antimicrobial Applications
- In antimicrobial research, Ashok et al. (2015) synthesized a series of compounds including 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, which are related to the structure of this compound, and evaluated their antibacterial and antifungal activities (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Medicinal Chemistry and Drug Synthesis
- This compound is also significant in medicinal chemistry. For example, Wang Yu-ling (2011) used related indole derivatives in the synthesis of key intermediates for pharmaceuticals like Arbidol Hydrochloride, illustrating its potential in drug development (Wang Yu-ling, 2011).
Crystallographic Analysis
- In crystallography, the study of compounds like (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, which are structurally related to this compound, provides insights into the crystal structures of complex indole derivatives (Geetha et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Indoles have attracted increasing attention in recent years due to their biological activity and their presence in a variety of natural products and drugs . The development of novel methods for their synthesis is an active area of research . As a versatile building block, 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid could play a significant role in these future directions.
Propiedades
IUPAC Name |
5-bromo-1-ethyl-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17/h3-6H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYVRBLJQASFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137629-33-3 |
Source


|
| Record name | 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

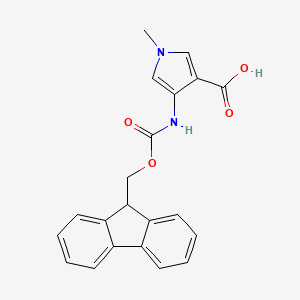
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)
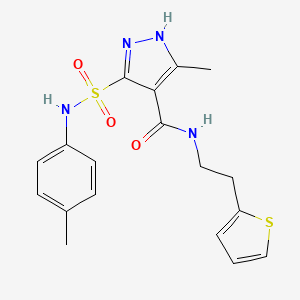
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)
